molecular formula C11H16ClNO2 B14075663 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No.: B14075663
M. Wt: 229.70 g/mol
InChI Key: OYMGYUPUTALTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxy-chroman-3-yl)-methylamine hydrochloride is a crystalline solid with a molecular weight of 215.67 g/mol and a purity of at least 95% . This compound is known for its versatile potential in various research and development projects.

Chemical Reactions Analysis

(6-Methoxy-chroman-3-yl)-methylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6-Methoxy-chroman-3-yl)-methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving cellular processes and signaling pathways.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (6-Methoxy-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

(6-Methoxy-chroman-3-yl)-methylamine hydrochloride can be compared with other similar compounds, such as:

    (6-Methoxy-chroman-3-yl)-amine: This compound lacks the methylamine group, which may affect its reactivity and biological activity.

    (6-Methoxy-chroman-3-yl)-ethylamine: This compound has an ethylamine group instead of a methylamine group, which may result in different chemical and biological properties.

The uniqueness of (6-Methoxy-chroman-3-yl)-methylamine hydrochloride lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Biological Activity

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a compound belonging to the benzopyran class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 229.70 g/mol
  • IUPAC Name : 6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine

Synthesis

The synthesis of this compound involves several key steps:

  • Methoxylation : Introduction of the methoxy group at the 6th position.
  • N-Methylation : Methylation of the amine group using methyl iodide or dimethyl sulfate.
  • Reduction : Formation of the dihydrobenzopyran ring through reduction reactions.

These methods can be optimized for yield and purity based on laboratory conditions.

The biological activity of this compound is attributed to its interaction with various biological targets, including neurotransmitter systems. Preliminary studies indicate potential modulation of receptor activities, which may influence cellular processes and signaling pathways.

Antimicrobial and Anticancer Properties

Research has shown that benzopyrans exhibit significant antimicrobial and anticancer properties. The unique structure of this compound may enhance these effects due to the electron-donating properties of the methoxy group combined with the methyl amine structure.

Case Studies and Research Findings

  • Antifilarial Activity : A study demonstrated that compounds similar to benzopyrans exhibited macrofilaricidal and microfilaricidal activities against Brugia malayi, suggesting potential applications in treating filarial infections .
  • Anticancer Activity : Research indicates that benzopyran derivatives can inhibit tubulin polymerization in cancer cells. The introduction of structural modifications has led to enhanced potency against various cancer cell lines .

Comparison with Similar Compounds

The following table compares 6-methoxy-N-methyl-3,4-dihydro-2H-benzopyran-3-amine hydrochloride with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-chroman-3-amineLacks methyl group on nitrogenDifferent reactivity and biological activity
6-Methoxy-N-propyl-3,4-dihydro-2H-benzopyranPropyl group instead of methylVariations in pharmacokinetics
6-Methoxy-N,N-diethylaminochromanDiethylamino substitutionPotentially different interaction profiles
6-Methoxy-N-methylbenzo[b]furanBenzofuran structureAlters electronic properties and reactivity

This comparison highlights the unique combination of functional groups in 6-methoxy-N-methyl-3,4-dihydro-2H-benzopyran-3-amine hydrochloride that contributes to its distinct biological effects.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9;/h3-4,6,9,12H,5,7H2,1-2H3;1H

InChI Key

OYMGYUPUTALTBU-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=CC(=C2)OC)OC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.